N-(1H-indol-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide
Description
N-(1H-indol-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a hybrid molecule combining an indole core with a pyrano-chromen system linked via an acetamide bridge. The indole moiety (a bicyclic aromatic heterocycle) is substituted at the 4-position, while the pyrano-chromen fragment features a 4,8,8-trimethyl-2-oxo substitution pattern.
Properties
Molecular Formula |
C25H24N2O5 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide |
InChI |
InChI=1S/C25H24N2O5/c1-14-11-22(29)31-24-16-7-9-25(2,3)32-19(16)12-20(23(14)24)30-13-21(28)27-18-6-4-5-17-15(18)8-10-26-17/h4-6,8,10-12,26H,7,9,13H2,1-3H3,(H,27,28) |
InChI Key |
RFTYEZXPJQHWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=CC=CC5=C4C=CN5)(C)C |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a complex organic compound that combines an indole moiety with a chromenone derivative. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 420.47 g/mol. The structural representation highlights the indole and chromenone components that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O5 |
| Molecular Weight | 420.47 g/mol |
| IUPAC Name | N-(1H-indol-4-yl)-2-[... |
| InChI Key | LDJHQNUGYVSZMZ-MRNPHLECSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions combining indole derivatives with chromenone precursors. The process can include methods such as Fischer indole synthesis for the indole moiety and Pechmann condensation for the chromenone derivative.
Anticancer Activity
Research has indicated that compounds containing indole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with DNA or proteins involved in cell division. Studies show that similar compounds can lead to cell cycle arrest and programmed cell death through various pathways including mitochondrial dysfunction and caspase activation.
- Case Studies : In vitro studies have demonstrated that related indole derivatives possess antiproliferative activities against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that it shows activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported for similar compounds are as low as 0.98 μg/mL against MRSA .
- Antifungal Properties : The compound has been evaluated against various fungal strains, including Candida albicans. The results indicate a potential role in inhibiting biofilm formation, which is crucial for treating persistent infections.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation in various cancer cell lines. |
| Antibacterial | Effective against MRSA and other Gram-positive bacteria; low MIC values reported. |
| Antifungal | Inhibits growth of Candida species; prevents biofilm formation. |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The target compound’s unique pyrano-chromen system distinguishes it from structurally related indole-acetamide derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas or HRMS data from references.
†Estimated from structural formula (C₂₅H₂₃N₂O₅).
‡Derived from HRMS or MS data in cited evidence.
Key Observations:
Indole Substitution: The target compound’s indole is substituted at the 4-position, whereas analogs like 10j () feature substitutions at the 3-position with halogenated aryl groups. This positional difference may alter binding interactions with biological targets like Bcl-2/Mcl-1 . 5f () includes a hydrazide-oxoacetyl group, enhancing polarity but reducing membrane permeability compared to the target compound’s pyrano-chromen system .
However, the thiazolidinone ring in 3a-l introduces additional hydrogen-bonding sites . Triazole-containing analogs (e.g., 6h, ) exhibit distinct hydrogen-bonding capabilities via triazole nitrogens, contrasting with the oxygen-rich pyrano-chromen system .
Substituent Effects: Halogenated substituents (e.g., Cl, F in 10j) increase lipophilicity and metabolic stability but may introduce toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
